molecular formula C7H5ClN2 B040424 6-Chloroimidazo[1,2-a]pyridine CAS No. 6188-25-6

6-Chloroimidazo[1,2-a]pyridine

Cat. No.: B040424
CAS No.: 6188-25-6
M. Wt: 152.58 g/mol
InChI Key: XQEGYCZJSVFGEE-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Safety and Hazards

6-Chloroimidazo[1,2-a]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

The use of commercially available compounds like 6-Chloroimidazo[1,2-a]pyridine as fluorescent probes is expected to greatly promote the development of fluorescent imaging . In particular, the use of this compound-2-carboxylic acid for real-time imaging of pH changes in yeast has been realized , indicating potential future directions in bioimaging applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

6-Chloroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its versatility and wide range of applications in various scientific fields.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEGYCZJSVFGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377406
Record name 6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-25-6
Record name 6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50% aq. chloroacetaldehyde (1.1 eq, 291 mmol, 37 ml) in ethanol (700 ml) is added 3-amino-6-chloro-pyridine (1 eq, 264 mmol, 34 g) at room temperature. The reaction mixture is refluxed for 3 hours. The solvent is removed in vacuo and the crude product is dissolved in water (400 ml). The aqueous solution is treated with sodium bicarbonate to pH=8 and extracted with dcm (3×250 ml), the organic layer is dried (MgSO4) and evaporated to give a brown solid (39.2 g) 6-chloro-imidazo[1,2-a]pyridine; [M+H]+153(155)
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 6-chloroimidazo[1,2-a]pyridine and its derivatives?

A1: Several synthetic approaches have been explored for this compound and its derivatives. One method involves reacting 2-amino-5-chloropyridine with N,N-dimethylformamide dimethylacetal to form an intermediate, (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine. This intermediate is then reacted with bromoacetonitrile under basic conditions to yield this compound-3-formonitrile. [] Another method utilizes palladium(0)-catalyzed C-H alkenylation to directly functionalize 6-chloroimidazo[1,2-a]pyridines with bromoalkenes, resulting in 3-alkenylimidazo[1,2-a]pyridines. [] This method offers a direct route to diversely substituted derivatives.

Q2: Can the 6-chloro substituent on the imidazo[1,2-a]pyridine scaffold be further functionalized?

A2: Yes, research has demonstrated the successful functionalization of the 6-chloro substituent. For instance, Suzuki cross-coupling reactions have been employed to introduce various aryl groups to the 6-position of this compound. [] This versatility in functionalization expands the possibilities for creating a library of compounds with tailored properties.

Q3: Are there any reported applications of this compound derivatives as fluorescent probes?

A3: While the provided research papers don't explicitly delve into applications as fluorescent probes, a related study highlights the potential of a this compound-2-carboxylic acid derivative for pH sensing. [] This suggests that the unique electronic properties of this scaffold could be exploited for developing fluorescent probes for various applications.

Q4: What are the advantages of using microwave-assisted synthesis in the context of this compound synthesis?

A4: Microwave-assisted synthesis has been shown to significantly accelerate reaction rates and improve yields in organic synthesis, including reactions involving this compound. Specifically, palladium(0)-catalyzed C3 alkenylation of imidazo[1,2-a]pyridines benefited from microwave irradiation, leading to shorter reaction times and higher product yields compared to conventional heating methods. []

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